molecular formula C8H12O B086537 1,2-Epoxy-4-vinylcyclohexane CAS No. 106-86-5

1,2-Epoxy-4-vinylcyclohexane

Cat. No.: B086537
CAS No.: 106-86-5
M. Wt: 124.18 g/mol
InChI Key: SLJFKNONPLNAPF-UHFFFAOYSA-N
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Description

EP-101 is a long-acting muscarinic antagonist formulation of glycopyrrolate optimized for nebulization. It is currently under development for the treatment of chronic obstructive pulmonary disease (COPD). This compound has shown promising results in clinical trials, demonstrating rapid bronchodilatory effects and significant improvements in lung function .

Chemical Reactions Analysis

EP-101 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxygen and hydrogen peroxide. The major products formed from these reactions are typically stable intermediates that contribute to the compound’s efficacy as a bronchodilator .

Scientific Research Applications

EP-101 has a wide range of scientific research applications. In chemistry, it is used to study the effects of muscarinic antagonists on bronchial tissues. In biology, it helps researchers understand the mechanisms of bronchoconstriction and bronchodilation. In medicine, EP-101 is being developed as a treatment for COPD, providing patients with a long-acting bronchodilator that can be administered via nebulization. Industrial applications include its use in the development of high-efficiency nebulizers and other drug delivery systems .

Comparison with Similar Compounds

EP-101 is unique compared to other muscarinic antagonists due to its optimized formulation for nebulization. Similar compounds include tiotropium and ipratropium, which are also used as bronchodilators. EP-101 offers a longer duration of action and more efficient delivery via nebulization, making it a promising candidate for the treatment of COPD .

Properties

IUPAC Name

3-ethenyl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJFKNONPLNAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29829-07-0
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID10861725
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Molecular Weight

124.18 g/mol
Source PubChem
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Physical Description

Liquid
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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CAS No.

106-86-5
Record name 4-Vinylcyclohexene oxide
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Record name 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl-
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Record name 1,2-Epoxy-4-vinylcyclohexane
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Record name 1,2-epoxy-4-vinylcyclohexane
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Synthesis routes and methods

Procedure details

Thereafter, 0.44 part of a 0.5% toluene solution of the platinum catalyst (supra) was added to the reaction mixture which was heated up to a temperature of 60° C. where the reaction mixture was admixed dropwise with a mixture of 14.7 parts of the Intermediate 1 obtained in Synthesis Example 3, 19.5 parts of 4-vinylcyclohexene oxide and 1.02 parts of isopropyl alcohol over a period of 1.5 hours during which the temperature of the reaction mixture was gradually increased to 65° C. After completion of the dropwise addition of the mixture, the reaction mixture in the flask was continuously agitated for further 6 hours at 65° C. and then admixed with 0.03 part of triphenyl phosphine to terminate the reaction followed by stripping of toluene and other volatile matters at 80° C. under a pressure of 5 Torr to obtain a light brown, cloudy liquid as the product, referred to as the Product 3 hereinafter, having a viscosity of 276 MPa·s and an epoxy equivalent of 1630.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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